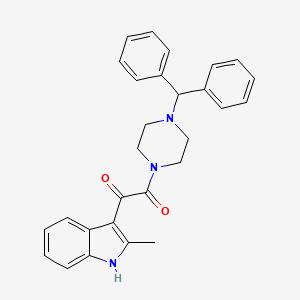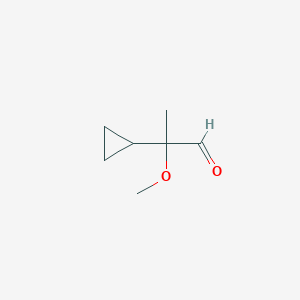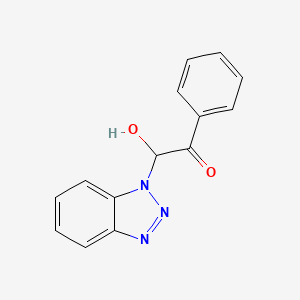
2-(Benzotriazol-1-yl)-2-hydroxy-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzotriazol-1-yl)-2-hydroxy-1-phenylethanone, commonly known as BPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPE is a UV-absorbing compound that is used as a photostabilizer in various industries, including plastics, coatings, and personal care products. In addition, BPE has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of BPE in cancer cells is not fully understood. However, studies have suggested that BPE may inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell growth and division. In addition, BPE has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
BPE has been found to have several biochemical and physiological effects. For example, BPE has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. In addition, BPE has been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPE in lab experiments is its UV-absorbing properties, which make it an effective photostabilizer in various industries. In addition, BPE has been found to have anticancer activity, which makes it a promising compound for cancer research. However, one of the limitations of using BPE in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on BPE. One area of research is the development of novel BPE derivatives with enhanced anticancer activity and reduced toxicity. In addition, further studies are needed to understand the mechanism of action of BPE in cancer cells and to identify potential targets for cancer therapy. Finally, research is needed to explore the potential applications of BPE in other fields, such as materials science and environmental science.
Métodos De Síntesis
BPE can be synthesized through a variety of methods, including the reaction of benzotriazole with phenylglyoxylic acid or the reaction of benzotriazole with benzoyl chloride. The most common method of synthesis involves the reaction of benzotriazole with benzoyl chloride in the presence of a base catalyst, such as triethylamine, to yield BPE.
Aplicaciones Científicas De Investigación
BPE has been extensively studied for its potential applications in the field of medicine. Research has shown that BPE exhibits significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, BPE has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)14(19)17-12-9-5-4-8-11(12)15-16-17/h1-9,14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIBYOKVTOYEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

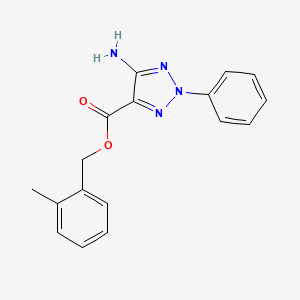

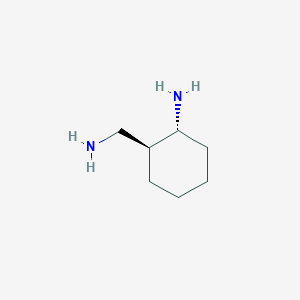
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2810875.png)
![3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2810876.png)
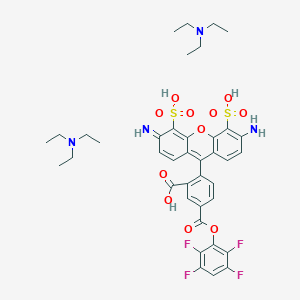
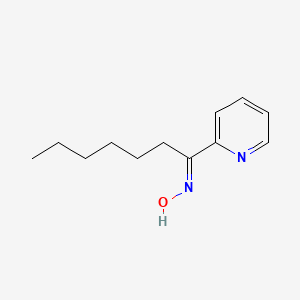
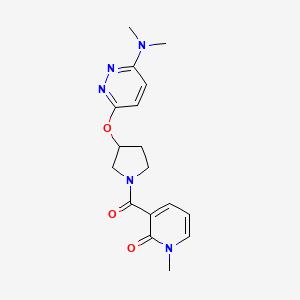
![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)
![5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2810884.png)


